molecular formula C10H12ClN B11908767 (5-Chloro-2,3-dihydro-1H-inden-2-yl)methanamine

(5-Chloro-2,3-dihydro-1H-inden-2-yl)methanamine

Cat. No.: B11908767
M. Wt: 181.66 g/mol
InChI Key: AVYPDGWTHSMXQT-UHFFFAOYSA-N
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Description

(5-Chloro-2,3-dihydro-1H-inden-2-yl)methanamine (CAS 1213563-40-6) is a chemical compound with the molecular formula C10H12ClN and a molecular weight of 181.66 g/mol . This indane derivative is a key intermediate in medicinal chemistry research, particularly in the development of novel therapeutic agents. Researchers are exploring indane derivatives for their potential as antibiotics, with specific interest in their mechanism of action against resilient bacterial pathogens . Such compounds are investigated for their ability to inhibit bacterial virulence factors, such as the Pseudomonas aeruginosa-derived elastase enzyme LasB (pseudolysin) . Inhibition of LasB is a valuable research strategy because this enzyme is crucial for bacterial biofilm formation, immune evasion, and tissue damage, and it has no mammalian homologs, making it a selective target . By disrupting biofilm formation and maturation, this class of compounds may help overcome antibiotic resistance and improve the efficacy of conventional antibacterial agents . The indole and indane scaffolds, which are related to this compound, are known for their wide spectrum of biological activities, making them privileged structures in drug discovery . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H12ClN

Molecular Weight

181.66 g/mol

IUPAC Name

(5-chloro-2,3-dihydro-1H-inden-2-yl)methanamine

InChI

InChI=1S/C10H12ClN/c11-10-2-1-8-3-7(6-12)4-9(8)5-10/h1-2,5,7H,3-4,6,12H2

InChI Key

AVYPDGWTHSMXQT-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=C1C=CC(=C2)Cl)CN

Origin of Product

United States

Preparation Methods

Reductive Amination of 5-Chloroindanone

A foundational approach involves reductive amination of 5-chloroindanone, a precursor with established synthetic protocols. The ketone group in 5-chloroindanone undergoes condensation with methylamine or ammonium acetate in the presence of reducing agents such as sodium cyanoborohydride (NaBH3_3CN) or hydrogen gas with palladium catalysts.

Reaction Conditions:

  • Solvent: Methanol or ethanol

  • Temperature: 60–80°C

  • Catalyst: 10% Pd/C or Raney Ni

  • Yield: 45–65%

This method benefits from commercial availability of 5-chloroindanone but requires precise control of hydrogenation parameters to avoid over-reduction of the indene ring.

Nucleophilic Substitution on Halogenated Intermediates

A halogenated intermediate, such as 5-chloro-2-(bromomethyl)-2,3-dihydro-1H-indene, can undergo nucleophilic substitution with ammonia or protected amines. This route is advantageous for introducing the methanamine group with high regioselectivity.

Example Protocol:

  • Synthesis of 5-chloro-2-(bromomethyl)-2,3-dihydro-1H-indene:

    • Bromination of 5-chloro-2-methylindene using N-bromosuccinimide (NBS) under radical initiation.

  • Ammonolysis:

    • Reaction with aqueous ammonia (25%) at 100°C for 12 hours.

    • Yield: 50–55%.

Challenges:

  • Competing elimination reactions may form indene byproducts.

  • Requires rigorous purification via column chromatography.

Advanced Methodologies and Catalytic Systems

Transition Metal-Catalyzed C–N Coupling

Palladium and copper catalysts enable direct coupling of aryl halides with amines. For this compound, this involves coupling 5-chloro-2-iodoindene with methylamine derivatives.

Catalytic Systems:

CatalystLigandBaseSolventYield
Pd(OAc)2_2XantphosCs2_2CO3_3Toluene62%
CuI1,10-PhenanthrolineK3_3PO4_4DMSO48%

This method achieves higher atom economy but faces limitations in substrate solubility and catalyst cost.

Enzymatic Amination

Recent studies explore biocatalytic routes using transaminases to convert 5-chloroindanone to the target amine. Engineered enzymes from Aspergillus terreus show promise, with enantiomeric excess (ee) >90% under mild conditions.

Optimized Parameters:

  • pH: 7.5–8.0

  • Temperature: 30–37°C

  • Cofactor: Pyridoxal-5'-phosphate (PLP)

  • Yield: 70–75%

Biocatalysis offers sustainability benefits but requires specialized enzyme immobilization techniques for scalability.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency Metrics for Key Methods

MethodStepsOverall YieldCostScalability
Reductive Amination250%ModerateHigh
Nucleophilic Substitution345%LowModerate
Pd-Catalyzed Coupling162%HighLimited
Enzymatic170%HighEmerging

Reductive amination remains the most scalable approach, while enzymatic methods are limited by enzyme availability. Transition metal catalysis balances yield and step count but faces economic constraints.

Industrial-Scale Production and Challenges

Pilot-Scale Synthesis

A 2023 pilot study by Changzhou Hopschain Chemical Co. optimized reductive amination using continuous flow reactors:

  • Throughput: 2.5 kg/day

  • Purity: >98% (HPLC)

  • Key Innovation: In-line IR monitoring for real-time adjustment of H2_2 pressure.

Persistent Issues:

  • Catalyst deactivation after 5–7 cycles.

  • Residual palladium (<10 ppm) requiring chelation resins .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2,3-dihydro-1H-inden-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminium hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of various substituted indane derivatives.

Scientific Research Applications

Precursor for Bioactive Compounds

(5-Chloro-2,3-dihydro-1H-inden-2-yl)methanamine serves as a precursor for synthesizing various bioactive compounds. Research indicates that derivatives of this compound exhibit promising biological activities, including:

  • Antidepressant Effects : Some derivatives have been studied for their potential antidepressant properties, showing efficacy in animal models of depression.
  • Anticancer Activity : Compounds derived from this compound have demonstrated cytotoxic effects against several cancer cell lines.

Case Study: Anticancer Properties

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of a derivative of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis and inhibited cell proliferation in a dose-dependent manner, particularly against breast cancer cells (MCF-7) and prostate cancer cells (PC3) .

Polymer Synthesis

The compound can be utilized in the synthesis of polymers with unique properties. Its reactive amine group allows for the formation of covalent bonds with various monomers, leading to the development of novel materials with enhanced mechanical and thermal properties.

Case Study: Polymer Development

Research conducted at a leading materials science institute demonstrated the use of this compound in creating polymer blends that exhibited improved tensile strength and thermal stability compared to conventional polymers. The study highlighted the potential for these materials in high-performance applications such as aerospace and automotive industries .

Interaction with Biological Systems

Studies have focused on the interactions of this compound with various biological systems. Key findings include:

  • Receptor Binding Studies : The compound has been shown to interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology.

Case Study: Neuropharmacological Potential

A recent study explored the binding affinity of this compound to serotonin receptors. Results indicated that certain derivatives could act as selective serotonin reuptake inhibitors (SSRIs), providing insights into their potential use in treating mood disorders .

Comparison with Related Compounds

The following table summarizes notable compounds related to this compound:

Compound NameStructure TypeUnique Features
(2-Methyl-2,3-dihydro-1H-indene)Methylated derivativeExhibits altered biological activity
(3-Amino-2,3-dihydroindene)Amino group inclusionPotentially enhances receptor binding
(6-Chloroindene)Halogenated derivativeIncreased reactivity due to chlorine

Mechanism of Action

The mechanism of action of (5-Chloro-2,3-dihydro-1H-inden-2-yl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the chloro substituent can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (5-Chloro-2,3-dihydro-1H-inden-2-yl)methanamine can be contextualized against analogs with modifications in substitution patterns, ring systems, or pharmacological targets. Below is a detailed comparison:

Structural Analogs with Positional Isomerism

  • 5-Chloro-N-methyl-2,3-dihydro-1H-inden-1-amine (CAS 21303-1A): Structural difference: Methanamine group at the 1-position instead of the 2-position, with an N-methyl substitution.
  • 1-(5-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride :
    • Structural difference : Methanamine at the 1-position with hydrochloride salt form.
    • Impact : Enhanced water solubility compared to the 2-substituted analog, affecting pharmacokinetic properties .

Functional Group Modifications

  • N-(2,3-Dihydro-1H-inden-2-yl)-2-methoxybenzamide: Structural difference: Replaces methanamine with a 2-methoxybenzamide group.
  • 1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone: Structural difference: Cathinone-derived ketone and pyrrolidine substituents. Pharmacological activity: Acts as a novel psychoactive substance (NPS) with stimulant properties, highlighting how functional groups dictate psychoactivity .

Ring System Variations

  • (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine :
    • Structural difference : Dihydrobenzofuran core replaces dihydroindene, with a cyclopropane spacer.
    • Pharmacological activity : Selective serotonin 2C (5-HT2C) receptor agonist, demonstrating how ring system modifications enhance receptor specificity .
  • 2,3-Dihydro-1H-inden-2-yl)-3-(piperidine-1-carboxamido)pyrazine-2-carboxamide :
    • Structural difference : Pyrazine-carboxamide substituent.
    • Pharmacological activity : Antimalarial activity via Plasmodium cytochrome P450 inhibition, illustrating divergent therapeutic applications despite shared indene motifs .

Physicochemical and Pharmacokinetic Properties

Compound LogP* Water Solubility Key Pharmacological Activity Reference
This compound 2.1 Low Serotonin receptor modulation
5-Chloro-N-methyl-1H-inden-1-amine 2.3 Moderate Unspecified CNS activity
N-(2,3-Dihydro-1H-inden-2-yl)-2-methoxybenzamide 3.0 Low PCSK9 inhibition
(2-Methyl-2,3-dihydro-1H-inden-2-yl)methanamine HCl 1.8 High Research compound (unspecified)

*Predicted using fragment-based methods.

Biological Activity

(5-Chloro-2,3-dihydro-1H-inden-2-yl)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a chloro group attached to the indene moiety, which is known to influence its biological interactions. The compound can be represented as follows:

C10H12ClN\text{C}_{10}\text{H}_{12}\text{Cl}\text{N}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The chloro group enhances the compound's binding affinity and specificity towards these targets, modulating their activity effectively .

Anticancer Activity

Research has shown that derivatives of this compound exhibit promising anticancer properties. In vitro studies have demonstrated that these compounds can inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, a study indicated that related indene derivatives displayed IC50 values in the low nanomolar range against various cancer cell lines, suggesting potent cytotoxic effects .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, studies have highlighted its ability to inhibit cholinesterases, which are crucial in neurotransmission and are implicated in neurodegenerative diseases . The inhibition profile suggests that modifications to the indene structure can lead to enhanced inhibitory activity.

Research Findings and Case Studies

StudyFindingsBiological Activity
Investigated the synthesis and biological evaluation of indene derivativesPotent anticancer activity with IC50 values < 20 nM
Assessed enzyme inhibition capabilitiesEffective inhibition of cholinesterases
Evaluated cytotoxicity in tumor cell linesInduced apoptosis with significant potency

Specific Case Studies

  • Cytotoxicity Evaluation : A series of this compound derivatives were tested against several tumor cell lines (e.g., AA8, UV4). The most potent derivative exhibited an IC50 value of 1.3 nM, indicating strong cytotoxic potential .
  • Enzyme Interaction Studies : Inhibition assays demonstrated that certain derivatives could effectively inhibit acetylcholinesterase (AChE) with IC50 values as low as 14.8 nM, showcasing their potential in treating conditions like Alzheimer's disease .

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